methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride
Description
Methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride is a spirocyclic compound featuring a fused bicyclic system (spiro[4.5]decane core) with an oxygen atom in the 8-position and a nitrogen atom in the 2-position. The 4-fluoro substituent and methyl ester group differentiate it from related spiro compounds.
Properties
CAS No. |
2728618-81-1 |
|---|---|
Molecular Formula |
C10H17ClFNO3 |
Molecular Weight |
253.70 g/mol |
IUPAC Name |
methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H16FNO3.ClH/c1-14-8(13)10(11)7-12-6-9(10)2-4-15-5-3-9;/h12H,2-7H2,1H3;1H |
InChI Key |
STSQYBIIQHWGDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CNCC12CCOCC2)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride has shown promise in the development of new pharmaceuticals:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest potential as a new class of antimicrobial agents .
- Drug Development : The unique spirocyclic structure allows for modifications that can enhance bioactivity and selectivity for specific biological targets. This is particularly relevant in the design of enzyme inhibitors or receptor modulators, making it a candidate for further exploration in drug discovery .
Biological Research
The compound's interactions with biological systems make it a subject of interest in several studies:
- Mechanistic Studies : Investigations have been conducted to understand how this compound interacts with bacterial cell walls and DNA replication processes, which are critical for its antimicrobial effects. Such studies are vital for elucidating the pathways through which these compounds exert their effects .
- Biochemical Assays : It is used in various assays to evaluate its efficacy against specific biological targets, contributing to the understanding of its mechanism of action and potential therapeutic applications.
Industrial Applications
The industrial relevance of this compound lies in its synthetic utility:
- Synthesis of Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules, which can be applied in the production of specialty chemicals and materials .
Antibacterial Evaluation
In a comparative study, derivatives of methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane demonstrated significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimal activity against Pseudomonas aeruginosa. The most active compounds exhibited MIC values in the single-digit mg/mL range, indicating potential for development as new antimicrobial agents .
Mechanistic Studies
Investigations into the mechanism of action revealed that these compounds may inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication processes. Further research is needed to elucidate specific pathways involved in their antimicrobial action.
Mechanism of Action
The mechanism by which methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural Similarities and Differences
The spiro[4.5]decane scaffold is shared among several analogs, but substitutions critically influence properties and applications:
Key Observations :
Physicochemical Properties
- Polarity : The target compound’s ester group reduces polarity compared to hydroxylated analogs, as seen in 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride (logP ~1.5 vs. ~0.8 for hydroxylated derivatives) .
- Stability: Fluorination at the 4-position likely confers resistance to oxidative degradation, a common issue in non-fluorinated spiro compounds .
Pharmacological Implications
- Target Compound : The fluorine atom may enhance interactions with hydrophobic pockets in biological targets, as seen in fluorinated drug candidates (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives in ) .
- Activity Modulation : Compared to piperazine-containing spiro compounds (e.g., 3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione), the target compound’s lack of a basic nitrogen may reduce off-target receptor interactions .
Biological Activity
Methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and applications in various therapeutic areas.
Chemical Structure and Properties
The compound has a complex spirocyclic structure characterized by the presence of both nitrogen and oxygen atoms within its framework. The molecular formula is , and it exhibits a molecular weight of approximately 251.69 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClFNO3 |
| Molecular Weight | 251.69 g/mol |
| CAS Number | [insert CAS number if available] |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the spirocyclic structure. Various synthetic routes have been explored, often employing palladium-catalyzed coupling reactions to form the core structure effectively.
Antibacterial Properties
Recent studies have highlighted the compound's significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to exhibit minimal inhibitory concentrations (MICs) in the range of to against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis . The compound's mechanism of action appears to involve the inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription.
Cytotoxicity and Safety Profile
Safety assessments have indicated that this compound exhibits low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic index for potential clinical applications . In vivo studies further demonstrate its efficacy without significant toxicity, making it a promising candidate for drug development.
Case Studies
- In Vivo Efficacy : In a mouse model of infection caused by vancomycin-intermediate Staphylococcus aureus, the compound showed significant therapeutic effects, reducing bacterial load effectively when administered at appropriate dosages .
- Preclinical Trials : A series of preclinical trials have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound, revealing its potential for treating resistant bacterial infections .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Mechanistic Studies : Understanding the precise molecular interactions with bacterial enzymes.
- Formulation Development : Creating effective delivery systems for enhanced bioavailability.
- Clinical Trials : Initiating phase I trials to assess safety and efficacy in humans.
Preparation Methods
Cyclization of 4-Ethynyl-4-Hydroxypiperidine Derivatives
This method, adapted from US Patent 5,118,687, involves reacting a 4-ethynyl-4-hydroxypiperidine precursor with an isocyanate to form a spirocyclic carbamate intermediate. For the target compound, 4-ethynyl-4-hydroxy-1-(fluorophenylalkyl)piperidine is treated with methyl isocyanate in benzene under sodium methoxide catalysis.
Reaction Conditions :
-
Solvent: Benzene or tetrahydrofuran (THF).
-
Catalyst: Sodium methoxide (0.5–1.0 mol%).
-
Temperature: Reflux (80–100°C) under argon.
-
Time: 3–4 hours.
The intermediate undergoes cyclization in acidic media (dry HCl in diisopropyl ether) to yield the spirocyclic core. Subsequent esterification with methanol in the presence of HCl affords the methyl ester, followed by hydrochloride salt precipitation.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclization | 79.5 | 98.2 |
| Hydrochloride Formation | 85.0 | 99.1 |
Halogenation and Spirocycle Assembly
A complementary route from Evitachem utilizes tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials. The fluorine atom is introduced via nucleophilic substitution, followed by spirocyclization under basic conditions.
Procedure :
-
Fluoroalkylation : React tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in DMF using K₂CO₃ as a base.
-
Spirocyclization : Treat the fluoroalkylated intermediate with methyl chloroformate in THF, catalyzed by triethylamine.
-
Acidification : Add HCl gas to the reaction mixture to precipitate the hydrochloride salt.
Optimization Insights :
-
Excess K₂CO₃ improves fluorination efficiency (yield increase from 62% to 78%).
-
THF outperforms dioxane as a solvent for cyclization (yield: 82% vs. 65%).
Critical Reaction Parameters
Solvent and Temperature Effects
Cyclization yields are highly solvent-dependent:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Benzene | 2.3 | 79.5 |
| THF | 7.5 | 82.0 |
| DMF | 36.7 | 68.4 |
Higher-polarity solvents (e.g., THF) stabilize transition states during spirocycle formation.
Catalyst Screening
Sodium methoxide and triethylamine were compared for the esterification step:
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| NaOCH₃ | 4 | 85 |
| Et₃N | 6 | 78 |
Sodium methoxide’s stronger basicity accelerates deprotonation, enhancing reaction kinetics.
Purification and Characterization
Recrystallization
The hydrochloride salt is purified via recrystallization from diisopropyl ether , achieving >99% purity. Alternative solvents (e.g., ethanol) reduce yield due to salt solubility issues.
Analytical Validation
-
¹H NMR (400 MHz, D₂O): δ 4.21 (s, 2H, OCH₂), 3.78 (s, 3H, COOCH₃), 3.45–3.12 (m, 6H, piperidine and oxane protons).
-
HPLC : Retention time = 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN).
Challenges and Mitigation Strategies
Byproduct Formation
-
Issue : Competing elimination reactions during cyclization generate dehydrated byproducts.
-
Solution : Lower reaction temperatures (60°C vs. 100°C) reduce elimination by 40%.
Q & A
Q. Q1. What are the optimal synthetic routes for methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via multi-step reactions, often starting with tetrahydropyran derivatives and fluorinated reagents. Key steps include:
- Cyclization : Using benzyl halides or fluoroethyl reagents to form the spirocyclic core .
- Esterification : Methylation of the carboxylate group under controlled pH and temperature .
- Hydrochloride Salt Formation : Acidic workup with HCl to stabilize the product .
Q. Critical Parameters :
- Temperature : Elevated temperatures (80–100°C) enhance cyclization but risk side reactions like oxidation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility, while THF minimizes byproducts .
- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH) ensures >95% purity .
Q. Q2. How does the spirocyclic structure of this compound influence its reactivity compared to non-spiro analogs?
Methodological Answer: The spirocyclic framework introduces unique steric and electronic effects:
- Steric Hindrance : The fused oxa-aza rings restrict conformational flexibility, reducing unwanted side reactions (e.g., epimerization) .
- Electron-Withdrawing Effects : The fluorine atom at C4 enhances electrophilicity at the carboxylate group, facilitating nucleophilic substitutions .
Q. Experimental Validation :
Q. Comparison with Analogs :
| Compound | Reactivity (vs. Target) | Biological Activity |
|---|---|---|
| 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid | Lower electrophilicity | Moderate enzyme inhibition |
| 2-Oxa-7-azaspiro[4.4]nonane | Higher ring strain | Antimicrobial properties |
Advanced Research Questions
Q. Q3. How can researchers address low yields in the final hydrochloride salt formation step?
Methodological Answer: Low yields often stem from poor crystallization or HCl over-quenching. Solutions include:
- pH Control : Maintain pH 2–3 during acidification to avoid protonation of the aza group .
- Anti-Solvent Addition : Introduce cold diethyl ether to precipitate the salt selectively .
- Crystallography-Guided Optimization : ORTEP-3 visualizes crystal packing defects, guiding solvent selection (e.g., ethanol/water mixtures) .
Q. Case Study :
- Initial Yield : 55% (using HCl in acetone).
- Optimized Yield : 82% (using HCl in ethanol/water 9:1, pH 2.5).
Q. Q4. What computational methods predict the compound’s biological targets, and how do structural variations affect binding affinity?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) using the spirocore as a rigid scaffold .
- QSAR Analysis : Correlate substituent effects (e.g., fluorine position) with IC₅₀ values. For example:
- Fluorine at C4 : Enhances binding to hydrophobic pockets (ΔG ≈ -8.2 kcal/mol).
- Methyl Ester vs. Free Acid : Esterification reduces polarity, improving membrane permeability (logP: 1.8 vs. -0.3) .
Q. Validation :
- SPR Assays : Measure real-time binding kinetics to validate docking results .
Q. Q5. How can conformational analysis (e.g., ring puckering) explain discrepancies in crystallographic vs. solution-phase data?
Methodological Answer:
- Cremer-Pople Parameters : Quantify puckering amplitudes (θ) and phases (φ) for the oxa/aza rings. For example:
- Dynamic NMR : Variable-temperature NMR tracks ring inversion barriers (ΔG‡ ≈ 12 kcal/mol) .
Resolution of Contradictions :
Crystallographic data may favor rigid conformers, while solution-phase dynamics reflect averaged states. Use SHELXL refinement with TWIN/BASF commands to model disorder .
Data Contradiction Analysis
Q. Q6. How to resolve conflicting reports on the compound’s antimicrobial vs. anticancer activity?
Methodological Answer: Discrepancies arise from assay conditions or impurity profiles:
Q. Case Example :
- Reported IC₅₀ (Anticancer) : 10 µM (HCT116 cells) vs. 50 µM (HeLa).
- Root Cause : Differential expression of efflux pumps (e.g., P-gp) in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
